molecular formula C6H12O2 B072440 Propylene glycol, allyl ether CAS No. 1331-17-5

Propylene glycol, allyl ether

Cat. No.: B072440
CAS No.: 1331-17-5
M. Wt: 116.16 g/mol
InChI Key: BQKZEKVKJUIRGH-UHFFFAOYSA-N
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Description

Propylene glycol, allyl ether is an organic compound belonging to the class of glycol ethers. Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol. This compound is used in various industrial applications due to its unique chemical properties, including its ability to act as a solvent and its reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol, allyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, propylene glycol reacts with allyl bromide in the presence of a strong base such as sodium hydride (NaH) to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same Williamson ether synthesis method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Propylene glycol, allyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propylene glycol, allyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propylene glycol, allyl ether involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions facilitate the dissolution of various compounds and enable chemical reactions to occur efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propylene glycol, allyl ether is unique due to its specific reactivity and solvent properties. Unlike other glycol ethers, it contains an allyl group, which makes it more reactive in certain chemical processes. This reactivity allows it to be used in specialized applications where other glycol ethers may not be suitable .

Properties

IUPAC Name

2-prop-2-enoxypropan-1-ol
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InChI

InChI=1S/C6H12O2/c1-3-4-8-6(2)5-7/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKZEKVKJUIRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862641
Record name Propylene glycol, allyl ether
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [HSDB]
Record name Propylene glycol, allyl ether
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Color/Form

Clear, colorless liquid

CAS No.

1331-17-5, 43089-73-2
Record name Propylene glycol, allyl ether
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Record name Propylene glycol 2-allyl ether
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Record name Propylene glycol, allyl ether
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Record name 2-Allyloxy-propan-1-ol
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Record name PROPYLENE GLYCOL 2-ALLYL ETHER
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Record name PROPYLENE GLYCOL, ALLYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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